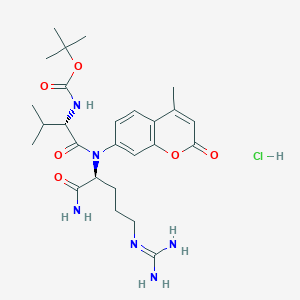![molecular formula C12H10N2O2 B13063023 4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid](/img/structure/B13063023.png)
4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction is followed by N-alkylation using sodium carbonate . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to act on γ-aminobutyric acid receptors (GABAR), which are involved in inhibitory neurotransmission. By modulating these receptors, the compound can exert various pharmacological effects, including anxiolytic and anticonvulsant activities .
Comparison with Similar Compounds
4,5-Dihydropyrazolo[1,5-a]pyrazine-7-carboxylates: These compounds share a similar pyrazole-quinoline structure and exhibit comparable chemical properties.
Quinolinyl-pyrazoles: These compounds also contain fused pyrazole and quinoline rings and are studied for their pharmacological activities.
Uniqueness: 4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)10-7-9-6-5-8-3-1-2-4-11(8)14(9)13-10/h1-4,7H,5-6H2,(H,15,16) |
InChI Key |
VULMWULQLXJKCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C3=CC=CC=C31)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)



![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)


![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)





